
4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a morpholinopyrimidine moiety, which is often associated with various pharmacological properties.
Mechanism of Action
Target of Action
Similar compounds have been shown to have antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may target proteins or enzymes involved in these diseases.
Mode of Action
Similar compounds have shown to interact with their targets, leading to changes in the biological processes of the organism . For instance, some compounds inhibit the growth of parasites by interacting with specific proteins or enzymes, disrupting their normal function .
Biochemical Pathways
For example, some compounds can inhibit the synthesis of essential proteins in parasites, leading to their death .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are well distributed in the body
Result of Action
Similar compounds have been shown to have potent antileishmanial and antimalarial activities . These compounds can inhibit the growth of parasites, leading to their death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide. Factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Sulfonamide Formation: The final step involves the reaction of the pyrimidine derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of 4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonic acid.
Reduction: Formation of 4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide amine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-bromo-2-chlorophenyl)-5-cyano-2-hydroxypyrimidin-4-yl)-N′-(2-chloropyrimidin-4-yl)formamidine
- 4-((6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol derivatives
Uniqueness
4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is unique due to its specific combination of the morpholinopyrimidine and benzenesulfonamide moieties, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-ethyl-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-2-13-3-5-15(6-4-13)24(21,22)19-14-11-17-16(18-12-14)20-7-9-23-10-8-20/h3-6,11-12,19H,2,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJRNMPOTGTSCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
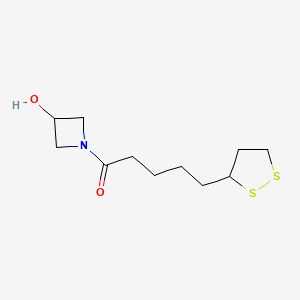
![N-butyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2394274.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2394277.png)
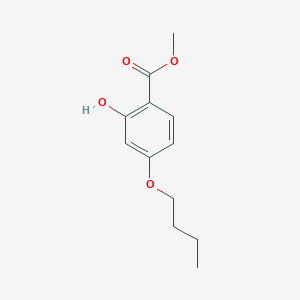

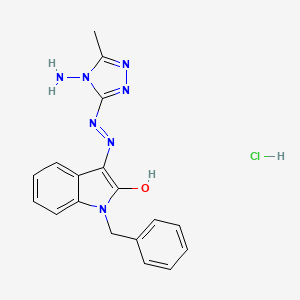
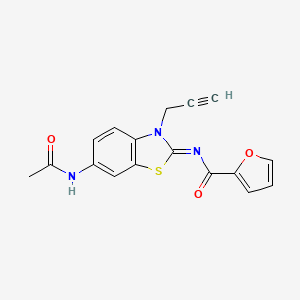
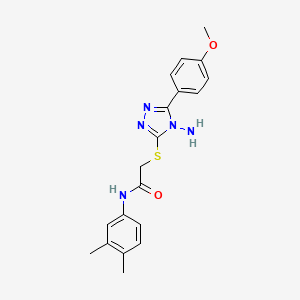
![3-Methyl-6-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B2394285.png)
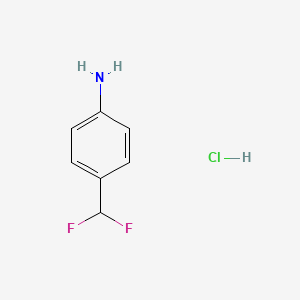
![N-[2-(FURAN-3-YL)ETHYL]-2-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2394287.png)
![4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2394289.png)
![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2394292.png)
![3-ethyl-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2394293.png)
